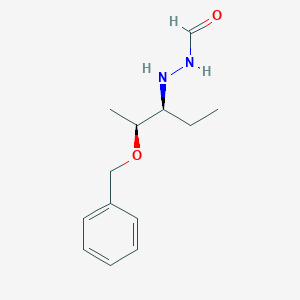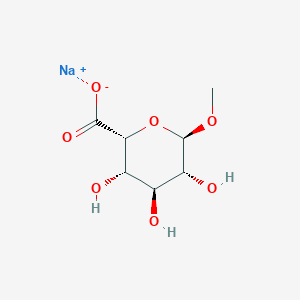![molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide CAS No. 185039-37-6](/img/structure/B29030.png)
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidin derivatives has been achieved through a two-step sequence, beginning with the addition of magnesium enolates of tertiary acetamides to certain pyridine carbonitriles, followed by reaction with aryl isocyanates in the presence of sodium hydride to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007). This methodology may provide insights into the synthesis of the specified compound.
Molecular Structure Analysis
The molecular structure of related pyrimidinyl sulfanyl acetamides has been analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural insights are critical for understanding the behavior and reactivity of the compound .
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidin compounds involves various transformations, such as those achieved by reacting 2-acetoacetamidopyridines with phosgene to produce novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the potential for diverse chemical modifications (Yale & Spitzmiller, 1977).
Physical Properties Analysis
Physical properties such as crystal structures provide essential information about the stability and conformation of these compounds. For instance, X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing significant details about their conformation and stability (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, play a crucial role in the utility and applications of these compounds. Studies have shown that pyrido[2,3-d]pyrimidin derivatives exhibit various chemical behaviors depending on the substituents and reaction conditions, highlighting the importance of detailed chemical property analysis for potential applications (Yale & Spitzmiller, 1977).
Applications De Recherche Scientifique
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine, a heterocyclic aromatic organic compound similar in structure to pyridine, is a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities. It has been intensively studied for its applications in drug discovery and development. The synthesis of pyrimidine derivatives, including methods involving hybrid catalysts, has shown significant versatility and importance for pharmaceutical industries. These compounds exhibit a wide range of biological activities, from anti-inflammatory and antitumor to antibacterial effects. The application of hybrid catalysts in synthesizing pyrimidine scaffolds demonstrates the compound's potential in developing lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023).
Synthetic Methodologies
The synthetic methodologies for related compounds, such as clopidogrel, a thienopyridine-class drug, provide insights into the synthesis of complex molecules. These methodologies include a range of reactions crucial for constructing the pyrido[2,3-d]pyrimidin scaffold, which is part of the compound . The review by Saeed et al. (2017) discusses various synthetic approaches for (S)-clopidogrel, highlighting the importance of facile synthetic methods in producing medically relevant compounds. Such synthetic strategies could potentially apply to the synthesis and modification of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide for research and development purposes (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Biological and Pharmacological Applications
Studies on pyrimidine derivatives also shed light on their diverse biological and pharmacological applications. For instance, Rashid et al. (2021) provide an extensive review of pyrimidines' synthesis, anti-inflammatory effects, and structure–activity relationships (SARs), suggesting that modifications to the pyrimidine core can lead to potent anti-inflammatory agents with minimal toxicity. This indicates the potential of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide and similar compounds in therapeutic applications, contingent upon further research and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYPNVWEUGADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442289 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
CAS RN |
185039-37-6 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)









